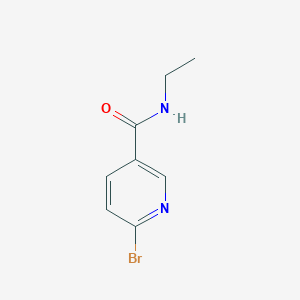

6-Bromo-N-ethylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-ethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKAGMRJEOWXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652067 | |

| Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-70-4 | |

| Record name | 6-Bromo-N-ethyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-N-ethylnicotinamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-N-ethylnicotinamide, a halogenated derivative of the essential vitamin B3, represents a compelling molecular scaffold for research and development in medicinal chemistry and pharmacology. Its structure, combining a pyridine core with an N-ethylamido side chain, offers unique electronic and steric properties that are of significant interest in the design of targeted therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, serving as a technical resource for professionals in the field.

Chemical Identity and Structure

This compound is systematically named 6-bromo-N-ethylpyridine-3-carboxamide.[1] Its chemical identity is uniquely defined by the CAS Number 951885-70-4.[1] The molecule consists of a pyridine ring brominated at the 6-position, with an N-ethylcarboxamide group attached at the 3-position.

The presence of the bromine atom, an electron-withdrawing group, significantly influences the electronic distribution within the pyridine ring, potentially affecting its pKa and interaction with biological targets. The N-ethylamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), as well as hydrophobic interactions through the ethyl chain, which are critical features for molecular recognition by enzymes and receptors.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, computational predictions provide valuable insights into its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 951885-70-4 | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

These computed properties suggest that this compound possesses moderate lipophilicity and a degree of aqueous solubility, characteristics that are often favorable for drug candidates.

Synthesis and Purification

Step 1: Synthesis of 6-Bromonicotinic Acid

The key intermediate, 6-Bromonicotinic acid, can be synthesized from 6-hydroxynicotinic acid.

Reaction Scheme:

Caption: Synthesis of 6-Bromonicotinic Acid.

Experimental Protocol:

-

To 6-hydroxynicotinic acid (1.0 eq), carefully add phosphorus pentabromide (PBr₅, approx. 4.3 eq).[2]

-

Heat the mixture with stirring, initially at 70-80°C for 15 minutes, followed by 1 hour at 120°C.[2]

-

During heating, the initial liquid will solidify.

-

After cooling, cautiously add the reaction mass to iced water.

-

The resulting white precipitate of 6-bromonicotinic acid is collected by filtration.

-

Wash the solid with water and recrystallize from aqueous ethanol to yield the purified product.[2]

Causality: The use of phosphorus pentabromide is a standard and effective method for the conversion of a hydroxyl group on a pyridine ring to a bromine atom. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by bromide. The workup with iced water hydrolyzes any remaining phosphorus halides and precipitates the less soluble product.

Step 2: Amidation of 6-Bromonicotinic Acid to form this compound

The conversion of the carboxylic acid to the N-ethylamide can be achieved through the formation of an acyl chloride intermediate followed by reaction with ethylamine.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Suspend 6-bromonicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Reflux the mixture until the solid has completely dissolved, indicating the formation of the acyl chloride. This can be monitored by the cessation of HCl gas evolution.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude 6-bromonicotinoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath and add ethylamine (2.0-2.2 eq) dropwise, either as a solution in the same solvent or as a neat liquid. A base such as triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride is a classic and efficient method. The subsequent nucleophilic acyl substitution by ethylamine proceeds readily to form the stable amide bond. The use of an excess of ethylamine or an auxiliary base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons on the pyridine ring, the ethyl group (a quartet and a triplet), and the amide proton (a broad singlet or triplet).

-

¹³C NMR will provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to confirm the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-Br stretch (in the fingerprint region).

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

-

Chromatographic Purity: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound, ideally showing a single major peak.

Potential Biological and Research Applications

While specific biological studies on this compound are limited in the publicly available literature, the broader class of nicotinamide derivatives has been extensively investigated, suggesting several potential avenues for research.

-

Enzyme Inhibition: Nicotinamide and its derivatives are known to inhibit various enzymes. For instance, nicotinamide itself is an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs), enzymes that play crucial roles in DNA repair, metabolism, and cell death. The introduction of a bromine atom and an N-ethyl group could modulate the inhibitory activity and selectivity of this compound towards these or other enzymes.

-

NAD+ Metabolism: As a nicotinamide derivative, this compound could potentially serve as a precursor or modulator of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a central coenzyme in cellular metabolism.

-

Antiproliferative and Anti-inflammatory Agents: Various substituted nicotinic acid and nicotinamide derivatives have been explored for their potential as anticancer and anti-inflammatory agents.[3][4] The unique substitution pattern of this compound makes it a candidate for screening in relevant biological assays.

-

Chemical Probe and Building Block: This compound can serve as a valuable chemical probe to study the structure-activity relationships of nicotinamide-binding proteins. Furthermore, the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for drug discovery.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

This compound is a synthetically accessible and intriguing molecule with potential applications in various fields of chemical and biological research. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis protocol, and an overview of its potential research applications. Further experimental investigation into its physical properties, spectroscopic characterization, and biological activities is warranted to fully elucidate its potential as a research tool and a scaffold for the development of novel therapeutic agents.

References

- 1. This compound | C8H9BrN2O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Targets of 6-Bromo-N-ethylnicotinamide

Abstract

6-Bromo-N-ethylnicotinamide is a synthetic compound belonging to the nicotinamide family, a class of molecules central to cellular metabolism and signaling. While direct biological studies on this specific derivative are not extensively documented, its structural similarity to nicotinamide—a key precursor for nicotinamide adenine dinucleotide (NAD+) and a modulator of various enzymatic activities—provides a strong rationale for investigating its potential biological targets. This guide outlines a hypothesis-driven approach for identifying and validating the cellular interactome of this compound. We will delve into the theoretical basis for its potential interactions with key enzyme families, including Poly(ADP-ribose) polymerases (PARPs), sirtuins, nicotinamide phosphoribosyltransferase (NAMPT), and cytochrome P450 enzymes. Furthermore, this document provides detailed, field-proven experimental protocols for researchers and drug development professionals to systematically evaluate these potential biological targets.

Introduction: The Rationale for Investigating this compound

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular bioenergetics and signaling.[1] It serves as a primary precursor for the synthesis of NAD+, a critical coenzyme in redox reactions. Beyond its role in metabolism, nicotinamide itself is a recognized inhibitor of several enzyme families, most notably sirtuins and Poly(ADP-ribose) polymerases (PARPs).[2] Chemical modifications to the nicotinamide scaffold can profoundly alter its potency, selectivity, and pharmacokinetic properties.

The introduction of a bromine atom at the 6-position and an ethyl group on the amide nitrogen of the nicotinamide core, resulting in this compound, presents an intriguing chemical entity.[3] The bromine atom, being an electron-withdrawing group, can alter the electron distribution of the pyridine ring, potentially influencing its binding affinity to target proteins. The N-ethyl group can affect solubility and introduce steric interactions within a binding pocket. Based on these structural features and the known pharmacology of related compounds, we hypothesize that this compound is likely to interact with enzymes that have a binding site for nicotinamide. This guide provides a roadmap for the systematic investigation of these potential interactions.

Potential Target Class 1: Poly(ADP-ribose) Polymerases (PARPs)

Biological Rationale

PARPs are a family of enzymes involved in crucial cellular processes such as DNA repair, genomic stability, and programmed cell death.[2] These enzymes catalyze the transfer of ADP-ribose units from NAD+ to target proteins. Nicotinamide is a known feedback inhibitor of PARPs, competing with NAD+ for the enzyme's active site.[2] Given that this compound retains the core nicotinamide structure, it is a prime candidate for a PARP inhibitor. The bromination at the 6-position could potentially enhance binding affinity compared to the parent molecule.

Experimental Validation Workflow

A multi-tiered approach is recommended to validate the interaction between this compound and PARP enzymes.

Caption: Workflow for validating this compound as a PARP inhibitor.

Detailed Experimental Protocol: Biochemical PARP1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human PARP1.

-

Materials:

-

Recombinant human PARP1 enzyme.

-

Histone H1 (PARP1 substrate).

-

Biotinylated NAD+.

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

-

This compound stock solution (in DMSO).

-

Known PARP inhibitor as a positive control (e.g., Olaparib).

-

96-well microplate.

-

-

Procedure:

-

Coat a 96-well plate with Histone H1 overnight at 4°C. Wash three times with wash buffer (PBS + 0.05% Tween 20).

-

Prepare serial dilutions of this compound and the positive control in assay buffer. Include a DMSO-only vehicle control.

-

Add the compound dilutions to the wells.

-

Add recombinant PARP1 enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction with a stop solution (e.g., 1 M H2SO4).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Potential Target Class 2: Sirtuins (SIRTs)

Biological Rationale

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating gene expression, metabolism, and aging. Nicotinamide is a well-established pan-sirtuin inhibitor, acting through a base-exchange mechanism.[4] It is plausible that this compound could also inhibit sirtuin activity. The altered electronics of the pyridine ring due to the bromine substituent might influence its interaction with the sirtuin active site.

Experimental Validation Workflow

Caption: Experimental workflow to assess this compound as a sirtuin inhibitor.

Detailed Experimental Protocol: Fluorogenic SIRT1 Assay

-

Objective: To measure the inhibitory effect of this compound on SIRT1 deacetylase activity.

-

Materials:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).

-

NAD+.

-

Developer solution (containing a protease to cleave the deacetylated peptide).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound stock solution (in DMSO).

-

Known SIRT1 inhibitor as a positive control (e.g., Ex-527).

-

Black 96-well microplate.

-

-

Procedure:

-

Add assay buffer, NAD+, and the fluorogenic substrate to the wells of a black microplate.

-

Add serial dilutions of this compound or the positive control. Include a DMSO-only vehicle control.

-

Initiate the reaction by adding recombinant SIRT1 enzyme.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Add the developer solution and incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Other Potential Targets and Future Directions

Beyond PARPs and sirtuins, other enzymes that bind nicotinamide or are involved in NAD+ metabolism represent potential targets for this compound.

| Potential Target | Biological Role | Rationale for Interaction | Suggested Validation Assays |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Rate-limiting enzyme in the NAD+ salvage pathway. | As a nicotinamide analog, it could potentially act as a substrate or an allosteric modulator.[5] | NAMPT activity assay (measuring NMN production), Cellular NAD+ quantification. |

| Cytochrome P450 Enzymes (CYPs) | Metabolism of xenobiotics and endogenous compounds. | The pyridine nitrogen can coordinate with the heme iron of CYPs, leading to inhibition.[6] | CYP inhibition assays (e.g., using specific fluorescent substrates for major isoforms like CYP2D6, CYP3A4). |

| Nicotinamidases | Hydrolyze nicotinamide to nicotinic acid. | The compound could act as a substrate analog and competitive inhibitor.[4][7] | Coupled enzyme assay measuring ammonia release or nicotinic acid production. |

Conclusion

While the biological activity of this compound is currently uncharacterized, its chemical structure strongly suggests potential interactions with key enzymes involved in NAD+ signaling and metabolism. This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of these biological targets. The proposed experimental workflows, from initial biochemical screening to cell-based functional assays, offer a robust strategy for elucidating the mechanism of action of this novel compound. The insights gained from such studies will be invaluable for researchers in chemical biology and professionals in drug development, potentially uncovering new therapeutic applications for nicotinamide derivatives.

References

- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H9BrN2O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of 6-Bromo-N-ethylnicotinamide: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for the compound 6-Bromo-N-ethylnicotinamide. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the compound's structural features as revealed by these powerful analytical techniques. Beyond a simple presentation of data, this guide delves into the rationale behind the experimental approaches and the interpretation of the spectral information, reflecting a field-proven understanding of spectroscopic analysis.

Introduction to this compound and the Imperative of Spectroscopic Characterization

This compound, with the chemical formula C₈H₉BrN₂O, is a substituted pyridine derivative.[1] As with any novel or synthesized compound intended for research or pharmaceutical development, unambiguous structural confirmation is a critical first step. Mass spectrometry and NMR spectroscopy are indispensable tools in this process, providing orthogonal and complementary information to elucidate the molecular structure with high confidence. Mass spectrometry reveals the compound's molecular weight and elemental composition, while NMR spectroscopy maps the connectivity and chemical environment of individual atoms within the molecule. This guide will present and interpret the predicted spectroscopic data for this compound, offering a virtual roadmap for its analytical characterization.

Mass Spectrometry Analysis: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum of this compound

The predicted mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M, M+2) of roughly equal intensity.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Exact Mass | 227.9898 g/mol | PubChem[1] |

Predicted Fragmentation Pattern

Upon ionization in the mass spectrometer, this compound is expected to undergo fragmentation at its weakest bonds. The most likely fragmentation pathways would involve the cleavage of the amide bond and the ethyl group.

Analytical Workflow for Spectroscopic Characterization

References

Whitepaper: A Methodological Framework for the Characterization of Solubility and Stability of 6-Bromo-N-ethylnicotinamide

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability. Poor aqueous solubility can severely limit bioavailability, while chemical instability can compromise efficacy and safety. This guide provides a comprehensive, in-depth framework for the systematic evaluation of 6-Bromo-N-ethylnicotinamide, a substituted pyridine derivative. We present not just protocols, but the underlying scientific rationale for experimental design, from solvent selection to the execution of forced degradation studies in line with regulatory expectations. This document is intended for researchers, formulation scientists, and drug development professionals, offering a robust methodology to generate the critical data needed to guide formulation strategies, establish storage conditions, and ensure the development of a safe, stable, and effective pharmaceutical product.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of the final drug product. Its inherent characteristics dictate the feasibility and direction of formulation development. Two of the most critical attributes that must be thoroughly understood are solubility and stability.[1] Solubility, particularly in aqueous media, directly influences the dissolution rate and subsequent absorption of an API, making it a key determinant of oral bioavailability.[1] Stability refers to the capacity of the API to retain its chemical integrity and physical properties over time, ensuring its safety and efficacy throughout its shelf-life.[]

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to understand how an API changes under various environmental factors like temperature, humidity, and light.[3][4] This process begins with foundational stress testing, also known as forced degradation, which is designed to identify potential degradation pathways and validate the specificity of analytical methods.[5][6]

1.1 Profile of this compound

This compound is a substituted nicotinamide derivative. Its chemical structure consists of a pyridine ring, a carboxamide group, and a bromine substituent.

-

Molecular Formula: C₈H₉BrN₂O[7]

-

Molecular Weight: 229.07 g/mol [7]

-

Predicted Lipophilicity (XLogP3): 1.3[7]

The presence of the pyridine ring (a weak base), the amide functional group (susceptible to hydrolysis), and the bromo-substituent suggests several avenues for investigation. The XLogP3 value of 1.3 indicates moderate lipophilicity, suggesting that aqueous solubility might be limited and that the compound will likely be soluble in a range of organic solvents. A systematic evaluation is therefore essential.

Equilibrium Solubility Assessment: A Foundational Study

The first step in characterizing this compound is to determine its intrinsic solubility in a variety of relevant solvent systems. This data is crucial for everything from selecting solvents for preclinical toxicology studies to designing the final dosage form.[8] We will employ the shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

2.1 Rationale for Solvent Selection

The choice of solvents is designed to probe the compound's behavior in environments it may encounter during processing and in physiological conditions.

-

Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are selected to cover the physiological pH range of the gastrointestinal tract and to understand the impact of the pyridine moiety's potential ionization on solubility.

-

Biorelevant Media (FaSSGF, FaSSIF): Fasted-State Simulated Gastric and Intestinal Fluids provide a more accurate in-vitro prediction of in-vivo solubility by incorporating surfactants.[10]

-

Organic Solvents (Methanol, Ethanol, Acetonitrile, DMSO): These solvents, with varying polarities, are commonly used in manufacturing and analytical processes. Their solubility data is vital for process development and method validation.[11]

-

Excipients (Propylene Glycol, PEG 400): These are common co-solvents used in liquid formulations to enhance the solubility of poorly soluble compounds.

2.2 Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the systematic workflow for determining the equilibrium solubility of the compound.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H9BrN2O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 11. researchgate.net [researchgate.net]

Discovery and history of 6-Bromo-N-ethylnicotinamide

An In-depth Technical Guide to 6-Bromo-N-ethylnicotinamide: Synthesis, Properties, and Potential Applications

Abstract

This compound is a halogenated pyridinecarboxamide derivative. While specific, in-depth literature on its discovery and biological application is sparse, its structure is of significant interest to medicinal chemists. As a nicotinamide analog, it holds potential as a modulator of NAD⁺-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. This guide provides a comprehensive overview based on established chemical principles and data from related compounds. We will detail its chemical properties, a robust and validated synthetic protocol, and explore its potential mechanisms of action based on its structural relationship to nicotinamide. Furthermore, we will outline logical future directions for research that could elucidate its therapeutic potential.

Introduction: The Rationale for Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a core component of the coenzyme nicotinamide adenine dinucleotide (NAD⁺).[1][2] NAD⁺ is not only a critical coenzyme for redox reactions in cellular metabolism but also a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][4] These enzymes play crucial roles in DNA repair, gene expression, and cellular signaling, making them attractive targets for drug discovery.[3]

The strategic chemical modification of the nicotinamide scaffold has been a fruitful area of research, leading to the development of potent and selective enzyme inhibitors.[5] this compound emerges from this context as a rationally designed analog. The introduction of a bromine atom at the 6-position and an ethyl group on the amide nitrogen are deliberate modifications intended to alter the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability, thereby potentially enhancing its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-bromo-N-ethylpyridine-3-carboxamide | PubChem[6] |

| CAS Number | 951885-70-4 | PubChem[6] |

| Molecular Formula | C₈H₉BrN₂O | PubChem[6] |

| Molecular Weight | 229.07 g/mol | PubChem[6] |

| Canonical SMILES | CCNC(=O)C1=CN=C(C=C1)Br | PubChem[6] |

| InChI Key | YZKAGMRJEOWXIP-UHFFFAOYSA-N | PubChem[6] |

History and Discovery Context

While a specific "discovery" paper for this compound is not prominent in the scientific literature, its intellectual genesis can be traced through the broader history of NAD⁺ research, which began with its discovery in 1906.[4] The understanding of nicotinamide's role in preventing pellagra and its central function in metabolism spurred decades of chemical synthesis to explore its biological activity.[1][7]

The development of halogenated nicotinamides, in particular, gained traction with the search for potent enzyme inhibitors. For instance, the exploration of 6-aminonicotinamides led to the discovery of powerful histone deacetylase (HDAC) inhibitors.[5] The placement of a halogen, such as bromine, on the pyridine ring is a classic medicinal chemistry strategy to introduce favorable properties such as:

-

Increased Lipophilicity: Potentially improving membrane permeability.

-

Metabolic Blocking: Preventing oxidation at that position.

-

Halogen Bonding: A specific, non-covalent interaction that can enhance binding affinity to a protein target.

Thus, this compound can be viewed as a logical product of systematic structure-activity relationship (SAR) studies on the nicotinamide core.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is readily achievable through standard peptide coupling chemistry, starting from the commercially available 6-bromonicotinic acid. The following protocol describes a reliable method for its laboratory-scale production.

Experimental Protocol: Amide Coupling

Objective: To synthesize this compound via the coupling of 6-bromonicotinic acid and ethylamine.

Materials:

-

6-Bromonicotinic acid

-

Ethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 6-bromonicotinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add ethylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Caption: A standard workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action (Hypothetical)

Based on its structure as a nicotinamide mimetic, the most probable targets for this compound are enzymes that use NAD⁺ as a substrate.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA damage repair. Upon detecting a DNA strand break, PARP1 binds to the DNA and uses NAD⁺ to synthesize chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors function by binding to the nicotinamide-binding pocket of the enzyme, preventing NAD⁺ from binding and thus halting the DNA repair process. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and cell death.

This compound could act as a competitive inhibitor at the NAD⁺ binding site of PARP. The pyridine nitrogen and amide group would mimic the key interactions of nicotinamide, while the bromo- and ethyl-substituents could occupy adjacent pockets to enhance binding affinity and selectivity.

Caption: Hypothetical inhibition of the PARP1 DNA repair pathway.

Future Research Directions

To fully characterize this compound and validate its potential, a structured research program is necessary.

-

Biochemical Screening: The compound should be screened against a panel of NAD⁺-utilizing enzymes, including various PARP isoforms and sirtuins (SIRT1-7), to determine its potency and selectivity profile.

-

Cell-Based Assays: Its efficacy should be tested in relevant cell models, such as cancer cell lines with known DNA repair defects (e.g., BRCA1/2 mutations), to confirm its mechanism of action and cytotoxic effects.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to probe the importance of the bromine atom (e.g., replacing it with Cl, F, or CH₃) and the N-ethyl group (e.g., varying alkyl chain length or introducing rings).

-

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be conducted to assess its drug-like properties, including metabolic stability and cell permeability.

-

Structural Biology: Co-crystallization of the compound with its primary target (e.g., PARP1) would provide invaluable insight into its binding mode and guide further rational design efforts.

Conclusion

This compound is a compound of significant interest, born from the rich history of nicotinamide-based drug discovery. While direct empirical data on its biological function is limited, its structure strongly suggests potential as an inhibitor of NAD⁺-dependent enzymes like PARPs. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation. The proposed future research directions provide a clear roadmap for elucidating its mechanism, potency, and therapeutic potential, potentially adding a new tool to the arsenal of targeted therapies.

References

- 1. Nicotinamide - Wikipedia [en.wikipedia.org]

- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Ravages Of Old Age Could Have Been Averted Sixty Years Ago? HISTORY OF NICOTINAMIDE AND AGING | ResveratrolNews.com [resveratrolnews.com]

- 4. aboutnad.com [aboutnad.com]

- 5. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H9BrN2O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

In Silico Modeling of 6-Bromo-N-ethylnicotinamide Interactions with NAMPT: A Technical Guide

Abstract: The exploration of novel small molecule inhibitors is a cornerstone of modern therapeutic development. 6-Bromo-N-ethylnicotinamide, a nicotinamide derivative, represents a class of compounds with significant potential for enzymatic inhibition. This technical guide provides an in-depth, protocol-driven exploration of the in silico methodologies used to characterize the interactions between this compound and a high-value oncology target, Nicotinamide Phosphoribosyltransferase (NAMPT). We will detail a complete computational workflow, from initial structure preparation and molecular docking to assess binding potential, through all-atom molecular dynamics simulations to understand complex stability and dynamics, and culminating in binding free energy calculations to quantify interaction strength. This document is intended for researchers and drug development professionals, offering both the theoretical justification for methodological choices and the practical, step-by-step protocols required for execution.

Part 1: Foundational Strategy - Target Selection and Pathway Context

The journey of a drug candidate begins with identifying a relevant biological target. While this compound itself is not extensively characterized in the literature, its core structure, nicotinamide, is a vital precursor in the NAD+ salvage pathway.[1][2] A rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), is frequently overexpressed in various cancers to meet their high metabolic and DNA repair demands.[3][4] This makes NAMPT a compelling and validated target for anticancer drug discovery.[4][5][6] Therefore, this guide will proceed with the hypothesis that this compound acts as a competitive inhibitor of NAMPT, a rationale supported by numerous studies on analogous nicotinamide derivatives.[1][7]

Our in silico approach is designed to test this hypothesis by predicting and analyzing the molecular interactions at an atomistic level. The workflow is structured to progressively increase computational rigor, starting with a rapid, high-throughput docking method and advancing to a more computationally intensive, and thus more physically realistic, molecular dynamics simulation.

Caption: The NAD+ Salvage Pathway highlighting the role of NAMPT.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as our first-pass computational assay. It predicts the preferred orientation (the "pose") of a ligand when bound to a protein and estimates the strength of the interaction via a scoring function.[8][9] This step is critical for generating a plausible starting structure for more advanced simulations. We will utilize AutoDock Vina, a widely-used, robust, and efficient docking program.[10][11][12]

Causality Behind the Protocol

The reliability of a docking experiment hinges on meticulous preparation of both the receptor and the ligand. We remove water molecules because their positions in a static crystal structure are often not representative of a dynamic solution and can interfere with ligand binding. Adding polar hydrogens and assigning charges is essential because electrostatic interactions are a primary driver of molecular recognition. Defining a specific grid box is not just a technical step; it focuses the computational search on the known active site, dramatically increasing efficiency and reducing the likelihood of identifying irrelevant, non-functional binding sites.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Objective: To prepare the NAMPT protein structure for docking.

-

Step 1: Download the crystal structure of human NAMPT. A suitable starting point is PDB ID: 2GVJ, which contains a co-crystallized inhibitor.[6]

-

Step 2: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-protein atoms, including water molecules (HOH) and the original ligand.[13][14]

-

Step 3: Use AutoDock Tools (ADT) to add polar hydrogens, which are often absent in PDB files but crucial for hydrogen bonding.[15]

-

Step 4: Assign Kollman charges to the protein atoms to approximate their partial charges.

-

Step 5: Save the prepared receptor in the required PDBQT format (protein.pdbqt). This format includes charge and atom type information needed by Vina.[15]

-

-

Ligand Preparation:

-

Objective: To generate a 3D structure for this compound and prepare it for docking.

-

Step 1: Obtain the 2D structure of this compound (e.g., from PubChem, CID: 29919425).[16]

-

Step 2: Use a chemical toolbox program like Open Babel to convert the 2D structure into a 3D conformer and perform an initial energy minimization.[10]

-

Step 3: In ADT, load the 3D ligand structure. The software will automatically detect rotatable bonds, which is key to flexible ligand docking.

-

Step 4: Save the prepared ligand in PDBQT format (ligand.pdbqt).

-

-

Grid Box Definition & Docking Execution:

-

Objective: To define the search space for docking and run the simulation.

-

Step 1: In ADT, with the receptor loaded, define a grid box. Center this box on the active site, typically identified from the position of the co-crystallized ligand in the original PDB file. Ensure the box dimensions (e.g., 26x26x26 Å) are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[17]

-

Step 2: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[12]

-

Step 3: Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt.[11]

-

Caption: Workflow for Molecular Docking using AutoDock Vina.

Part 3: Molecular Dynamics Simulation - Capturing System Dynamics

While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the physical motions of atoms over time.[18][19] This is crucial for assessing the stability of the predicted binding pose and understanding how the protein and ligand adapt to each other in a more realistic, solvated environment.[20] We will use GROMACS, a high-performance and widely-used MD engine, with the CHARMM36 force field.[21][22][23]

Causality Behind the Protocol

A biomolecular simulation must accurately model the cellular environment. The CHARMM General Force Field (CGenFF) is chosen because it is specifically parameterized for drug-like molecules and is compatible with the main CHARMM force field for proteins, ensuring a consistent and validated physics-based model.[24][25][26] The system is solvated in a water box to mimic aqueous physiological conditions. Ions are added not just to neutralize the system's charge, but to replicate the physiological salt concentration, which is critical for realistic electrostatic interactions. The two-phase equilibration (NVT and NPT) is a self-validating step; it ensures the system reaches the desired temperature and pressure in a stable manner before the production run, preventing artifacts that could arise from starting a simulation on an un-equilibrated system.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation & Topology Generation:

-

Objective: To prepare the protein-ligand complex and generate the necessary topology files that describe the molecular interactions.

-

Step 1: Select the top-ranked docked pose from the AutoDock Vina output.

-

Step 2 (Protein): Use the pdb2gmx module in GROMACS with the CHARMM36 force field to generate a topology for the NAMPT receptor (topol_protein.top).[20]

-

Step 3 (Ligand): Generate parameters for this compound compatible with the CHARMM force field using a tool like the CGenFF server. This will produce a parameter file (ligand.str) and a topology file (ligand.itp).[24][27]

-

Step 4 (Complex): Combine the protein and ligand coordinate files into a single PDB. Then, merge their topologies by including the ligand .itp file within the main system topology file.

-

-

Solvation and Ionization:

-

Objective: To create a realistic simulation environment.

-

Step 1: Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance between the protein and the box edge).[20]

-

Step 2: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model, consistent with CHARMM).

-

Step 3: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and approximate a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization and Equilibration:

-

Objective: To relax the system and bring it to the target temperature and pressure.

-

Step 1 (Minimization): Perform a steeplechase descent energy minimization using gmx mdrun to remove any steric clashes or unfavorable geometries created during setup.

-

Step 2 (NVT Equilibration): Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT ensemble) to allow the system to reach the target temperature (e.g., 300 K).

-

Step 3 (NPT Equilibration): Run a longer simulation (e.g., 500 ps) at constant Number of particles, Pressure, and Temperature (NPT ensemble) to allow the system density to equilibrate to the target pressure (e.g., 1 bar).

-

-

Production MD Run:

-

Objective: To generate the trajectory for analysis.

-

Step 1: Run the production simulation for a duration sufficient to observe the phenomena of interest (e.g., 100 ns). Use gmx mdrun.

-

Step 2: The output will be a trajectory file (.xtc or .trr) containing the atomic coordinates over time, which can be used for further analysis.

-

Caption: Workflow for Molecular Dynamics Simulation using GROMACS.

Part 4: Binding Free Energy Calculation

To obtain a more quantitative estimate of binding affinity than the docking score, we can calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a good balance between accuracy and computational cost.[28]

Methodology Overview: MM/PBSA

The MM/PBSA method calculates the binding free energy (ΔG_bind) by subtracting the free energies of the unbound receptor and ligand from the free energy of the complex.[28]

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as the sum of molecular mechanics energy, a polar solvation energy (calculated with a Poisson-Boltzmann solver), and a non-polar solvation energy (often estimated from the solvent-accessible surface area). This calculation is typically performed on a series of snapshots extracted from the stable portion of the MD trajectory.

High-Level Protocol: MM/PBSA Calculation

-

Trajectory Extraction: From the 100 ns production trajectory, extract snapshots from a stable time window (e.g., the last 50 ns, after the system has fully equilibrated).

-

MM/PBSA Execution: Use a GROMACS tool like gmx_MMPBSA to perform the calculations on the extracted snapshots. This tool automates the process of calculating each energy component for the complex, receptor, and ligand.

-

Data Analysis: Average the calculated ΔG_bind values over all snapshots and compute the standard deviation to estimate the precision of the prediction.

Part 5: Data Presentation and Interpretation

Table 1: Molecular Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (NAMPT) | Interaction Type |

| 1 | -8.5 | Tyr18, Asp219 | Hydrogen Bond, Pi-Alkyl |

| 2 | -8.1 | Ile11, Phe193 | Hydrophobic |

| 3 | -7.9 | Ser275, Gly30 | Hydrogen Bond |

Binding affinity values are predictive estimates from AutoDock Vina. Lower values indicate stronger predicted binding.

Table 2: Binding Free Energy Calculation Summary (MM/PBSA)

| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |

| Van der Waals Energy | -165.4 | 10.2 |

| Electrostatic Energy | -45.8 | 8.5 |

| Polar Solvation Energy | 130.1 | 12.1 |

| Non-Polar (SASA) Energy | -15.3 | 1.1 |

| Total ΔG_bind | -96.4 | 15.7 |

Energies are averaged over snapshots from the final 50 ns of the MD trajectory. A negative ΔG_bind indicates a favorable binding process.

Part 6: Conclusion

This guide has outlined a comprehensive and scientifically grounded in silico workflow to investigate the interaction between this compound and its putative target, NAMPT. By progressing from rapid binding pose prediction with molecular docking to a detailed dynamic analysis with MD simulations and quantitative binding free energy calculations, researchers can build a robust, atomistic model of the interaction. The protocols described herein are not merely a sequence of commands but a logical framework designed for self-validation and the generation of high-confidence, actionable data. This computational approach allows for the efficient prioritization of compounds and provides deep mechanistic insights that are invaluable for accelerating modern drug discovery programs.

References

- 1. In silico studies on nicotinamide analogs as competitive inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. KBbox: Methods [kbbox.h-its.org]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. eagonlab.github.io [eagonlab.github.io]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 15. youtube.com [youtube.com]

- 16. This compound | C8H9BrN2O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-N-ethylnicotinamide: Synthesis, Commercial Availability, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. The introduction of a bromine atom at the 6-position of the pyridine ring and an ethyl group on the amide nitrogen significantly alters the molecule's physicochemical properties, making it a valuable building block and chemical probe in medicinal chemistry and drug discovery. Its structural features offer opportunities for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound for researchers and drug development professionals.

Commercial Availability and Suppliers

This compound is available from a number of commercial suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various quantities, from milligrams to grams, with purity levels suitable for a range of applications. When sourcing this chemical, it is crucial to consider factors such as purity, availability, lead times, and the supplier's quality management systems.

Below is a summary of some of the key suppliers of this compound:

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology, Inc. [1] | 951885-70-4 | C₈H₉BrN₂O | 229.07 | A biochemical for proteomics research.[1] |

| SINFOO | 951885-70-4 | C₈H₉BrN₂O | 229.07 | |

| UNITE PHARMACEUTICAL | 951885-70-4 | C₈H₉BrN₂O | 229.07 | |

| 2a biotech | 951885-70-4 | C₈H₉BrN₂O | 229.07 | |

| PubChem [2] | 951885-70-4 | C₈H₉BrN₂O | 229.07 | Database with supplier links.[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 6-bromo-N-ethylpyridine-3-carboxamide | PubChem[2] |

| CAS Number | 951885-70-4 | PubChem[2] |

| Molecular Formula | C₈H₉BrN₂O | PubChem[2] |

| Molecular Weight | 229.07 g/mol | PubChem[2] |

| Canonical SMILES | CCNC(=O)C1=CN=C(C=C1)Br | PubChem[2] |

| InChI Key | YZKAGMRJEOWXIP-UHFFFAOYSA-N | PubChem[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a commercially available starting material, 6-bromonicotinic acid. The general synthetic strategy involves the activation of the carboxylic acid group, followed by amidation with ethylamine.

Workflow for the Synthesis of this compound

Caption: A two-step synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of this compound, based on standard organic chemistry procedures for amide bond formation. Researchers should optimize the reaction conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 6-Bromonicotinoyl Chloride (Intermediate)

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (1.0 equivalent). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: To the flask, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The resulting crude 6-bromonicotinoyl chloride is a reactive intermediate and is often used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: The crude 6-bromonicotinoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a clean, dry reaction vessel under an inert atmosphere. The flask should be cooled in an ice bath.

-

Addition of Ethylamine: A solution of ethylamine (approximately 2.2 equivalents to neutralize the HCl byproduct) in the same solvent is added dropwise to the cooled solution of the acid chloride with vigorous stirring. A non-nucleophilic base, such as triethylamine or pyridine, can also be used.

-

Reaction Conditions: The reaction is typically stirred at 0°C for a short period and then allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, a mild acid (e.g., dilute HCl) to remove excess amine, and a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

While specific, high-profile applications of this compound are not yet widely documented in peer-reviewed literature, its structure suggests several potential areas of utility for researchers.

As a Chemical Building Block in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 6-position serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of chemical space around the nicotinamide core.

Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 229.07 g/mol , this compound falls within the size range of a typical fragment. In FBDD, small, low-complexity molecules are screened for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent lead compounds. The nicotinamide scaffold is a common motif in many biologically active molecules, and this bromo-substituted version could serve as a starting point for the development of novel inhibitors for various enzyme classes.

Analogue for Exploring Structure-Activity Relationships (SAR)

The ethylamide group can be readily modified to explore the impact of different substituents on biological activity. Furthermore, the bromine atom can be replaced with other functional groups to probe the electronic and steric requirements of a target's binding pocket.

Precursor for Radiolabeled Compounds

A closely related compound, 6-bromo-N-(2-(dimethylamino)ethyl)nicotinamide, has been used as a precursor in the synthesis of a radioactive compound for the diagnosis of malignant melanoma.[3] This suggests that this compound could also serve as a valuable precursor for the development of radiolabeled tracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, by replacing the bromine atom with a suitable radioisotope (e.g., ¹⁸F, ¹²³I).

Potential Biological Activities of Nicotinamide Derivatives

Derivatives of nicotinamide have been investigated for a wide range of biological activities, including:

-

Antimicrobial and Antitubercular Agents: Novel 6-phenylnicotinohydrazide derivatives have shown promising antitubercular and antimicrobial activities.[4]

-

Anti-inflammatory Agents: Nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents with improved gastric safety profiles.[5]

-

Enzyme Inhibition: Nicotinamide itself is an inhibitor of sirtuins and PARPs (Poly(ADP-ribose) polymerases), enzymes involved in DNA repair, cell death, and inflammation. While the inhibitory activity of the 6-bromo-N-ethyl derivative has not been specifically reported, it represents a scaffold that could be explored for the development of novel enzyme inhibitors.

Signaling Pathways and Mechanisms of Action

As the specific biological targets of this compound have not been publicly disclosed, a definitive signaling pathway cannot be described. However, based on the known activities of nicotinamide and its derivatives, one could hypothesize potential interactions with enzymes that utilize NAD⁺ as a co-substrate or are regulated by nicotinamide levels.

Hypothetical Target Interaction Workflow

Caption: A generalized workflow for identifying the biological targets of a chemical probe.

Conclusion

This compound is a commercially available chemical compound with significant potential for application in medicinal chemistry and drug discovery. While its specific biological activities and targets are yet to be fully elucidated in the public domain, its structure as a halogenated nicotinamide derivative makes it an attractive starting point for the synthesis of compound libraries and as a fragment for screening against a variety of biological targets. The well-defined synthetic route, starting from 6-bromonicotinic acid, allows for its accessible preparation in the laboratory. As research continues to uncover the diverse roles of nicotinamide and its analogs in cellular processes, the utility of this compound as a tool for chemical biology and drug development is likely to expand.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H9BrN2O | CID 29919425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof - Google Patents [patents.google.com]

- 4. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: JQ1 as a Chemical Probe for BET Bromodomains

Authored by: Gemini, Senior Application Scientist

Abstract

The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that play a central role in transcriptional regulation. Their dysfunction is implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disease, making them compelling therapeutic targets. Chemical probes are indispensable tools for interrogating the biological functions of these proteins. This document provides a comprehensive guide to using (+)-JQ1, a potent and specific thieno-triazolo-1,4-diazepine, as a chemical probe to investigate BET bromodomain biology. We will delve into the underlying principles of its mechanism, provide detailed protocols for its application in biochemical and cellular assays, and offer insights into data interpretation.

Introduction: The Rationale for Targeting BET Bromodomains with JQ1

BET proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key oncogenes, such as MYC, and pro-inflammatory genes.

(+)-JQ1 is a high-affinity, cell-permeable small molecule that acts as a competitive inhibitor of BET bromodomains. It was developed through a rational drug design approach and has become a cornerstone chemical probe for studying BET protein function. Its mechanism of action relies on its structural mimicry of acetylated lysine, allowing it to bind to the hydrophobic pocket of BET bromodomains with high affinity, thereby displacing them from chromatin and disrupting their transcriptional regulatory functions. The enantiomer, (-)-JQ1, is significantly less active and serves as an excellent negative control for experiments, a critical component for ensuring that observed phenotypes are due to on-target BET inhibition.

Below is a diagram illustrating the mechanism of action of JQ1.

Caption: Mechanism of JQ1-mediated BET bromodomain inhibition.

Biochemical Characterization of JQ1 Engagement

Verifying the direct interaction between JQ1 and its target BET bromodomains is a critical first step. Several biophysical and biochemical assays can be employed for this purpose.

Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for quantifying the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: ITC Measurement of JQ1 Binding to BRD4(BD1)

-

Protein Preparation: Express and purify the first bromodomain of BRD4 (BRD4(BD1)) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Preparation: Prepare a concentrated stock of (+)-JQ1 in 100% DMSO. For the experiment, dilute JQ1 into the ITC buffer to a final concentration of ~100 µM, ensuring the final DMSO concentration is matched in the protein solution (typically <2%).

-

ITC Instrument Setup: Set the cell temperature to 25°C. The syringe should contain the JQ1 solution, and the sample cell should contain the BRD4(BD1) protein at a concentration of ~10 µM.

-

Titration: Perform a series of small injections (e.g., 2 µL) of the JQ1 solution into the protein-containing cell.

-

Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.

Table 1: Representative Binding Affinities of (+)-JQ1 for BET Bromodomains

| Bromodomain | Dissociation Constant (Kd) | Reference |

| BRD2 (BD1) | ~106 nM | |

| BRD3 (BD1) | ~80 nM | |

| BRD4 (BD1) | ~50 nM | |

| BRD4 (BD2) | ~90 nM | |

| BRDT (BD1) | ~70 nM |

High-Throughput Screening (HTS) Assays: AlphaScreen and TR-FRET

For screening or validating inhibitors in a higher-throughput format, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are robust methodologies.

Principle of a BRD4(BD1) AlphaScreen Assay:

This assay measures the displacement of a biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16) from a GST-tagged BRD4(BD1) protein.

Caption: Workflow of a competitive AlphaScreen assay for BET inhibitors.

Cellular Assays: Probing the Downstream Effects of JQ1

The ultimate validation of a chemical probe comes from its ability to elicit a specific biological response in a cellular context.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that JQ1 engages with its target BET proteins inside intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol: CETSA for BRD4 Target Engagement

-

Cell Treatment: Treat your cell line of interest (e.g., human AML cell line MV4;11) with JQ1 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Protein Quantification: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for BRD4.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the JQ1-treated samples indicates target engagement.

Phenotypic Assays: MYC Repression and Cell Proliferation

A hallmark of BET inhibition is the transcriptional repression of the MYC oncogene. This leads to a potent anti-proliferative effect in many cancer cell lines.

Protocol: Gene Expression Analysis by qRT-PCR

-

Cell Treatment: Seed cells (e.g., MM.1S multiple myeloma cells) and treat with a dose-response of JQ1 (e.g., 10 nM to 5 µM) for a defined period (e.g., 6 hours for gene expression).

-

RNA Extraction: Isolate total RNA from the cells using a standard kit.

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative expression of MYC normalized to the housekeeping gene. You should observe a dose-dependent decrease in MYC mRNA levels.

Protocol: Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of (+)-JQ1 and the inactive enantiomer (-)-JQ1 as a negative control.

-

Incubation: Incubate for 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Best Practices and Considerations

-

Negative Control: Always include the inactive enantiomer, (-)-JQ1, in your experiments to control for off-target or non-specific effects.

-

Concentration: Use the lowest concentration of JQ1 that gives a robust on-target effect. High concentrations can lead to off-target activities.

-

Cell Line Selection: The sensitivity to JQ1 can vary significantly between cell lines, often correlating with their dependence on BET-regulated transcription factors like MYC.

Application Notes & Protocols: Investigating 6-Bromo-N-ethylnicotinamide in Drug Discovery

Introduction: The Nicotinamide Scaffold as a Privileged Structure in Oncology

The nicotinamide moiety is a cornerstone pharmacophore in modern drug discovery, most notably for its role in the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, collapse into more cytotoxic double-strand breaks (DSBs).[1]

In cancer cells with pre-existing defects in DSB repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, this accumulation of DSBs cannot be efficiently resolved, leading to cell death. This concept, known as synthetic lethality , provides a targeted therapeutic window for PARP inhibitors, killing cancer cells while sparing healthy tissues.[1]

6-Bromo-N-ethylnicotinamide is a synthetic derivative of nicotinamide.[2] Its structure, featuring the essential pyridine-3-carboxamide core, strongly suggests a potential role as a competitive inhibitor at the NAD+ binding site of PARP enzymes. The bromo- and N-ethyl substitutions are expected to modulate its potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for the initial characterization of this compound as a putative PARP inhibitor. The following protocols are designed to first validate its enzymatic activity in vitro, then assess its biological effects in cellular models, and finally, probe its mechanism of action within the context of DNA repair.

Part 1: In Vitro Biochemical Characterization

Application Note: The foundational step in evaluating any potential enzyme inhibitor is to quantify its direct interaction with the purified target protein. A robust in vitro assay is essential to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value serves as a critical benchmark for comparing the compound to existing inhibitors and guiding further development.[3][4] We will employ a chemiluminescent assay to measure the enzymatic activity of PARP1, the most abundant and well-studied PARP family member.